

Application Notes: Spironolactone-d3-1 in Therapeutic Drug Monitoring (TDM) Assays

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Compound of Interest

Compound Name: Spironolactone-d3-1

Cat. No.: B12406257

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Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1][2] Therapeutic drug monitoring (TDM) of spironolactone and its active metabolites, such as canrenone, is crucial for optimizing therapeutic outcomes and minimizing adverse effects, particularly the risk of hyperkalemia.[3] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to compensate for variability during sample preparation and analysis.

Spironolactone-d3-1 is a deuterated analog of spironolactone designed for use as an internal standard in such assays, ensuring high accuracy and precision.

These application notes provide a comprehensive overview and a detailed protocol for the use of **Spironolactone-d3-1** in the therapeutic drug monitoring of spironolactone in human plasma by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of spironolactone using deuterated internal standards. The data is compiled from various validated methods and is representative of the expected performance when using **Spironolactone-d3-1**.

Table 1: Calibration Curve and Linearity Data

Analyte	Internal Standard	Calibration Range (ng/mL)	Correlation Coefficient (r^2)	Reference
Spironolactone	Spironolactone-d6	0.5 - 150	> 0.99	[4]
Spironolactone	Canrenone-d6	1 - 200	> 0.99	[5]
Spironolactone	Not specified	2.77 - 184.50	Not specified	[6]
Spironolactone	Estazolam	2 - 300	Not specified	
Spironolactone	Not specified	10 - 400	Not specified	

Table 2: Accuracy and Precision Data

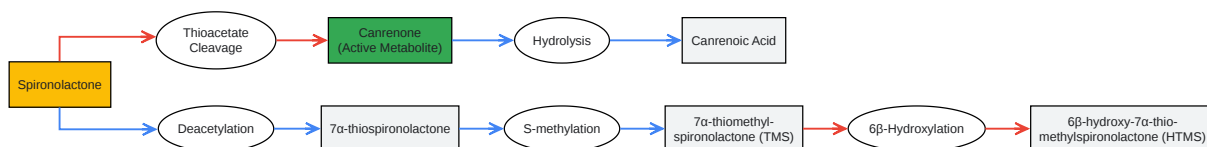
Analyte	Internal Standard	QC Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Reference
Spironolactone	Spironolactone-d6	1.5, 75, 120	0.89 - 6.00	1.20 - 10.51	96.90 - 105.08	[4]
Spironolactone	Canrenone-d6	30, 100	< 15	< 15	85 - 115	[5]
Spironolactone	Not specified	9.23, 27.68, 73.81	3.1 - 13.9	3.1 - 13.9	Not specified	[6]
Spironolactone	Estazolam	5, 50, 250	< 10	< 10	85 - 115	
Spironolactone	Not specified	Not specified	< 10	< 10	Not specified	

Table 3: Recovery Data

Analyte	Internal Standard	Extraction Method	Mean Recovery (%)	Reference
Spironolactone	Not specified	Liquid-Liquid Extraction	> 80	
Spironolactone	Not specified	Protein Precipitation	99.7	[6]

Metabolic Pathway of Spironolactone

Spironolactone undergoes extensive and rapid metabolism in the liver. The two main pathways involve the removal of the sulfur moiety to form canrenone, an active metabolite, and the retention of the sulfur group to form 7 α -thiomethylspironolactone and 6 β -hydroxy-7 α -thiomethylspironolactone. Canrenone is a major active metabolite and is often monitored alongside the parent drug.



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Metabolic pathway of Spironolactone.

Experimental Protocols

The following is a detailed protocol for the quantification of spironolactone in human plasma using **Spironolactone-d3-1** as an internal standard by LC-MS/MS. This protocol is adapted from validated methods for spironolactone analysis.[4][6]

1. Materials and Reagents

- Spironolactone certified reference standard

- **Spironolactone-d3-1** internal standard (IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Human plasma (drug-free)
- Calibrators and Quality Control (QC) samples

2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18 column (e.g., 3.0 x 100 mm, 3 μ m)

3. Preparation of Stock and Working Solutions

- **Stock Solutions (1 mg/mL):** Prepare stock solutions of spironolactone and **Spironolactone-d3-1** in methanol.
- **Working Solutions:** Prepare serial dilutions of the spironolactone stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of **Spironolactone-d3-1** in the same diluent at an appropriate concentration (e.g., 100 ng/mL).

4. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 μ L of plasma sample, calibrator, or QC into a microcentrifuge tube.
- Add 25 μ L of the **Spironolactone-d3-1** working solution and vortex briefly.
- Add 500 μ L of methyl tert-butyl ether.
- Vortex for 5 minutes.

- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex and transfer to an autosampler vial for analysis.

5. LC-MS/MS Parameters

- LC Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in methanol
 - Gradient: A typical gradient would be to start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 40°C
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Spironolactone: m/z 341.2 → 107.2[4]
 - **Spironolactone-d3-1**: The transition for **Spironolactone-d3-1** would be approximately m/z 344.2 → 107.2 (The exact precursor ion will depend on the position of the deuterium labels, but the product ion is likely to be the same as for spironolactone).

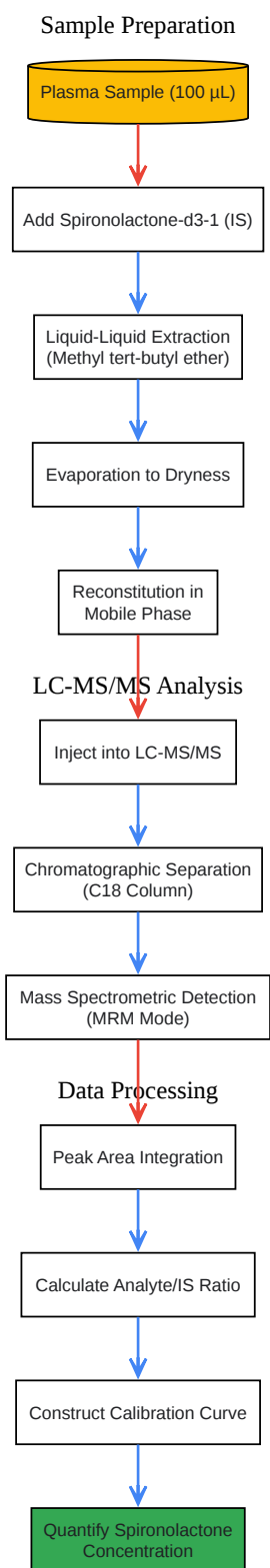
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

6. Data Analysis and Quantification

- Integrate the peak areas for spironolactone and **Spironolactone-d3-1**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of spironolactone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the therapeutic drug monitoring assay for spironolactone using **Spironolactone-d3-1**.



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